Cercosporamide

Content Navigation

CAS Number

Product Name

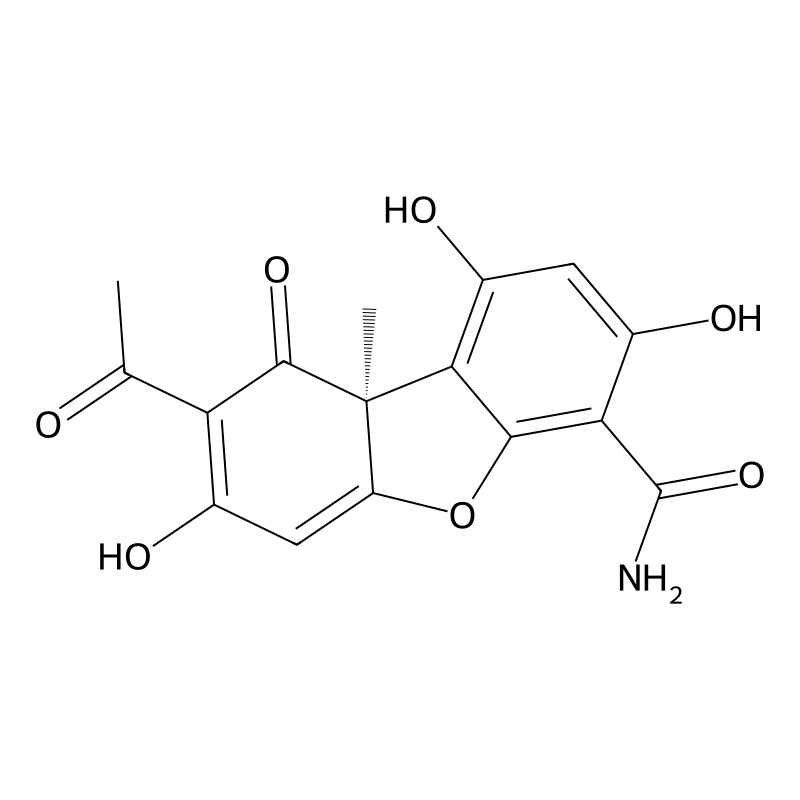

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Cercosporamide is a naturally occurring dibenzofuran phytotoxin isolated from fungi such as *Cercosporidium henningsii*. It is recognized primarily for its potent and selective inhibition of fungal Protein Kinase C-like 1 (Pkc1), a key enzyme in the cell wall integrity pathway, making it a valuable tool for antifungal research and mechanism-of-action studies. Beyond its antifungal properties, Cercosporamide also demonstrates inhibitory activity against several mammalian kinases, including MAPK-interacting kinases (Mnk1/2), which are involved in protein translation and cancer cell proliferation. The compound is soluble in common organic solvents like DMSO, ethanol, and methanol, facilitating its use in a variety of in vitro assays.

Research Fit

References

- [1] Sussman, A., Huss, K., Chio, L. C., Heidler, S., Shaw, M., Ma, D., ... & Park, T. S. (2004). Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening. Eukaryotic cell, 3(4), 932-943.

- [2] Liu, Y. T., Park, S., Kim, J., Kim, S., Kim, J. C., & Lee, Y. H. (2022). Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi. Physiological and Molecular Plant Pathology, 122, 101912.

- [3] Ferreira, L. G., da Silva, G. G., de Souza, R. A., de Oliveira, A. P. C., Mendes, A. S., de Oliveira, H. C., ... & Bicas, J. L. (2024). Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi. Applied Microbiology and Biotechnology, 108(1), 1-11.

Substituting Cercosporamide with a generic, broad-spectrum kinase inhibitor like staurosporine is unsuitable for targeted research due to significant differences in selectivity and mechanism. While staurosporine inhibits a wide range of protein kinases indiscriminately, Cercosporamide demonstrates notable selectivity for fungal Pkc1 over its human orthologs, providing a specific tool to probe the fungal cell wall integrity pathway. For example, its inhibitory concentration (IC50) against *Candida albicans* Pkc1 is in the nanomolar range, whereas its IC50 for human PKCα is over 20 times higher. This selectivity is critical for applications requiring specific pathway modulation without inducing widespread, off-target effects common with promiscuous inhibitors, ensuring that observed results are directly attributable to the inhibition of the intended fungal target.

Substitution Risk

References

- [1] Sussman, A., Huss, K., Chio, L. C., Heidler, S., Shaw, M., Ma, D., ... & Park, T. S. (2004). Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening. Eukaryotic cell, 3(4), 932-943.

- [7] Sussman, A., et al. (2004). Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening. [Table 2]. Eukaryotic Cell, 3(4), 932-943.

- [24] Staurosporine. (n.d.). In Wikipedia. Retrieved April 24, 2026.

Fungal Pkc1 Selectivity Over Human PKC

Cercosporamide exhibits potent, nanomolar-level inhibition of fungal Pkc1, a kinase essential for fungal cell wall integrity. In a direct comparison of inhibitory activity, Cercosporamide showed an IC50 of 44 nM against *Candida albicans* Pkc1, while its activity against human PKCα was significantly lower, with an IC50 of 1,022 nM. This demonstrates a ~23-fold selectivity for the fungal target over the human ortholog, a critical feature for targeted antifungal mechanism studies.

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | 44 nM (vs. Candida albicans Pkc1) |

| Comparator Or Baseline | Human PKCα: 1,022 nM |

| Quantified Difference | 23.2-fold higher selectivity for fungal Pkc1 |

| Conditions | In vitro kinase activity assay. |

This selectivity allows researchers to specifically investigate the fungal cell wall integrity pathway with minimal confounding off-target effects on mammalian host systems.

Mnk2 Selectivity Over Mnk1

In studies of mammalian kinases, Cercosporamide acts as a potent inhibitor of MAPK-interacting kinases, which are implicated in cancer cell proliferation. It demonstrates a clear preference for the Mnk2 isoform, with an IC50 of 11 nM, compared to an IC50 of 116 nM for Mnk1. This ~10.5-fold higher potency against Mnk2 allows for more targeted studies of this specific isoform's role in regulating protein translation via eIF4E phosphorylation.

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | 11 nM (vs. Mnk2) |

| Comparator Or Baseline | Mnk1: 116 nM |

| Quantified Difference | 10.5-fold higher potency against Mnk2 |

| Conditions | In vitro kinase inhibition assay. |

For researchers investigating the Mnk signaling axis, procuring Cercosporamide provides a tool to preferentially inhibit Mnk2 over Mnk1, enabling more precise dissection of their distinct biological functions.

Phytopathogen Antifungal Activity vs. Analog

When evaluated for its utility against plant pathogenic fungi, purified Cercosporamide demonstrated strong, dose-dependent inhibition of pepper anthracnose pathogens. It showed an EC50 value of 3.8 µg/mL against *Colletotrichum gloeosporioides*. In the same study, a related co-metabolite, phomodione, was largely ineffective against a similar pathogen, *C. scovillei*, with an EC50 exceeding 100 µg/mL, highlighting the specific and superior activity of the Cercosporamide structure.

| Evidence Dimension | Antifungal Activity (EC50) |

| Target Compound Data | 3.8 µg/mL (vs. C. gloeosporioides) |

| Comparator Or Baseline | Phomodione: >100 µg/mL (vs. C. scovillei) |

| Quantified Difference | Over 26-fold more potent than its analog against a closely related pathogen. |

| Conditions | In vitro fungal growth inhibition assay. |

Procuring purified Cercosporamide ensures potent and reproducible results in antifungal screening, avoiding the weak or non-existent activity of crude extracts or related but ineffective analogs like phomodione.

Solubility and Fermentation Characteristics

Cercosporamide has established production and handling characteristics, making it a reliable tool for laboratory use. Fermentation titers in beef peptone dextrose broth can reach an average of 77.5 µg/mL, indicating viable production routes. For experimental use, its solubility is confirmed in standard laboratory solvents including DMSO, ethanol, methanol, and DMF, ensuring straightforward stock solution preparation and compatibility with a wide range of biological assay formats.

| Evidence Dimension | Solubility & Production |

| Target Compound Data | Soluble in DMSO, Ethanol, Methanol, DMF. |

| Comparator Or Baseline | N/A (Baseline usability data) |

| Quantified Difference | N/A |

| Conditions | Standard laboratory conditions. Fermentation in beef peptone dextrose broth. |

This documented solubility and production data provides buyers with confidence in the compound's processability and ease of use, reducing the risk of handling or formulation issues during assay development.

Pkc1-Mediated Cell Wall Integrity Probing

Due to its ~23-fold selectivity for fungal Pkc1 over human PKCα, Cercosporamide is the right choice for studies aiming to dissect the specific roles of this pathway in fungal growth, morphogenesis, and stress response without causing significant off-target effects in potential host systems.

Synergistic Antifungal Combination Screening

Cercosporamide's specific mechanism of inhibiting Pkc1 makes it an ideal candidate for combination screening with antifungals that have different modes of action. It has been shown to act synergistically with β-1,3-glucan synthase inhibitors (e.g., echinocandins), providing a validated tool for developing novel combination therapies.

Targeted Mnk2 Inhibition in Cancer

With a 10.5-fold higher potency against Mnk2 compared to Mnk1, Cercosporamide is a suitable tool for researchers investigating the specific contribution of Mnk2 to eIF4E phosphorylation, cell proliferation, and apoptosis in cancer cell models.

Agrochemical Fungicide Lead Compound

The demonstrated high efficacy of Cercosporamide against key phytopathogens like *Colletotrichum*, compared to the inertness of its close structural analog phomodione, establishes it as a validated starting point for structure-activity relationship (SAR) studies in the development of new agricultural fungicides.

Application Fit Matrix

References

- [1] Sussman, A., Huss, K., Chio, L. C., Heidler, S., Shaw, M., Ma, D., ... & Park, T. S. (2004). Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening. Eukaryotic cell, 3(4), 932-943.

- [3] Liu, Y. T., Park, S., Kim, J., Kim, S., Kim, J. C., & Lee, Y. H. (2022). Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi. Physiological and Molecular Plant Pathology, 122, 101912.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Metabolism Metabolites

Wikipedia

Explore Compound Types